
(Z)-methyl 4-(3-(phenyl(((phenylsulfonyl)methyl)imino)methyl)thioureido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-methyl 4-(3-(phenyl(((phenylsulfonyl)methyl)imino)methyl)thioureido)benzoate, also known as MSMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
1. Organic Synthesis and Chemical Properties
- Sulfonation and Synthesis Techniques : The compound is associated with sulfonation techniques, a crucial aspect in organic synthesis, particularly for creating complex molecules (Hirst & Parsons, 2003).
- Formation of Complexes with Transition Metals : It's used in the synthesis of polymeric metal complexes, indicating its potential in creating new materials with varied properties (Ingole, Bajaj & Singh, 2013).
- Role in Creating Nonlinear Optical Materials : The compound is involved in the synthesis of unsymmetrical acyl thiourea derivatives, which have applications in third-order nonlinear optical (NLO) properties. This is significant for developing advanced functional materials (Ashfaq et al., 2021).
2. Materials Science and Engineering
- Synthesis of Herbicidal Ingredients : This compound plays a role in the synthesis of herbicidal ingredients like ZJ0273, indicating its utility in agricultural science (Yang, Ye & Lu, 2008).
- Application in Antimicrobial Coatings : It has been used to synthesize compounds with antimicrobial properties, which are then incorporated into varnishes and printing inks for surface coatings, demonstrating its relevance in creating antimicrobial surfaces (El‐Wahab et al., 2015).
3. Medicinal Chemistry and Drug Development
- Synthesis of Intermediates for Pharmaceuticals : The compound is utilized in the synthesis of intermediates for various pharmaceuticals, suggesting its importance in drug development and medicinal chemistry (Yang Jian-she, 2009).
properties
IUPAC Name |
methyl 4-[[(Z)-N-(benzenesulfonylmethyl)-C-phenylcarbonimidoyl]carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-30-22(27)18-12-14-19(15-13-18)25-23(31)26-21(17-8-4-2-5-9-17)24-16-32(28,29)20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H2,24,25,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPSCYJLELYCQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NC(=NCS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)N/C(=N\CS(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


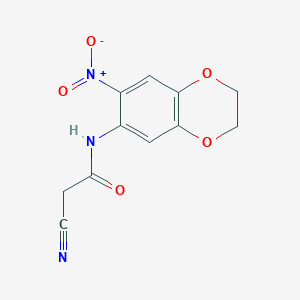
![Methyl 1-{[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B2370763.png)
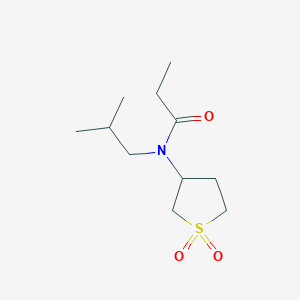
![Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2370765.png)
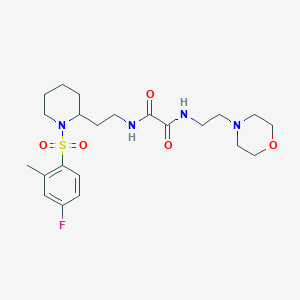

![3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile](/img/structure/B2370769.png)
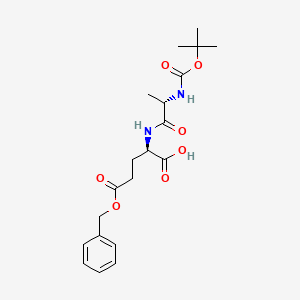
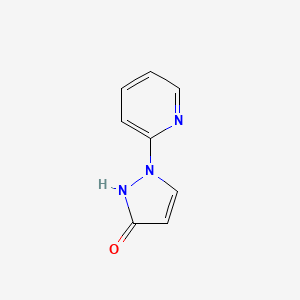



![5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2370781.png)